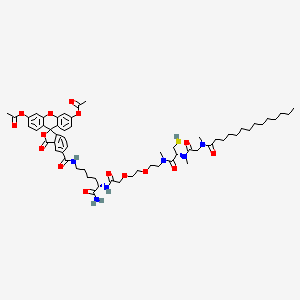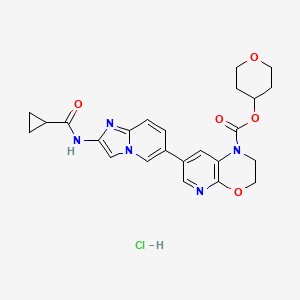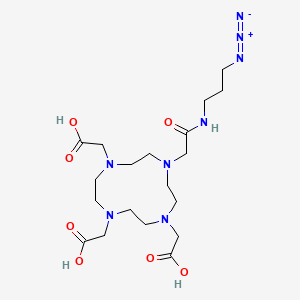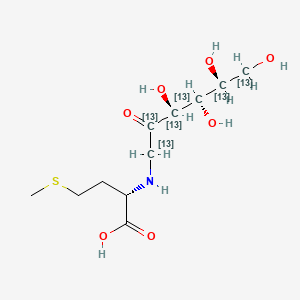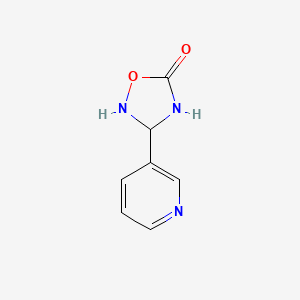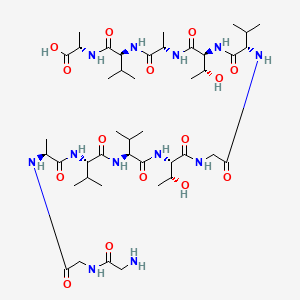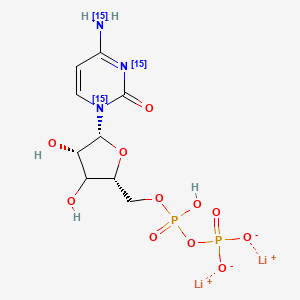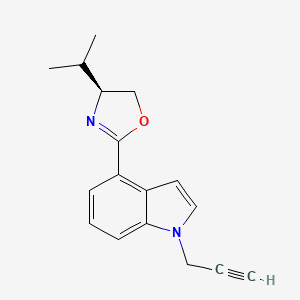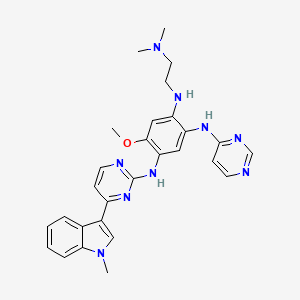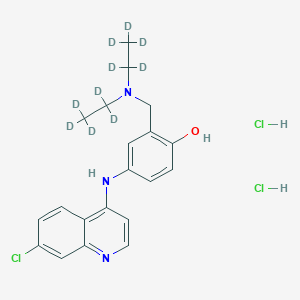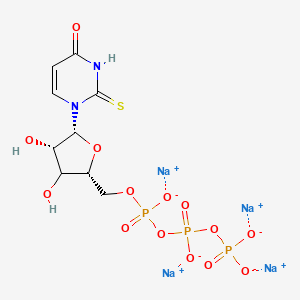
2-Thio-UTP (tetrasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thio-UTP (tetrasodium) involves the modification of uridine triphosphate (UTP) by introducing a sulfur atom at the 2-position of the uracil ring. The reaction typically requires specific reagents and conditions to ensure the successful incorporation of the sulfur atom .
Industrial Production Methods
Industrial production methods for 2-Thio-UTP (tetrasodium) are not widely documented.
Chemical Reactions Analysis
Types of Reactions
2-Thio-UTP (tetrasodium) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
2-Thio-UTP (tetrasodium) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Acts as a potent agonist for P2Y2, P2Y4, and P2Y6 receptors, making it valuable in studying cellular signaling pathways.
Medicine: Significant in cancer research due to its interaction with P2Y receptors, which are involved in various physiological processes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
2-Thio-UTP (tetrasodium) exerts its effects by acting as an agonist for P2Y2, P2Y4, and P2Y6 receptors. These receptors are part of the purinergic receptor family and play a role in various cellular processes. The compound binds to these receptors, activating them and triggering downstream signaling pathways that influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Thio-UTP: A selective P2Y2 inhibitor with similar properties and applications.
Diquafosol: Another P2Y2 receptor agonist used in ophthalmic solutions.
Uniqueness
2-Thio-UTP (tetrasodium) is unique due to its potent agonistic activity on multiple P2Y receptors, making it a versatile tool in research. Its ability to interact with P2Y2, P2Y4, and P2Y6 receptors distinguishes it from other similar compounds that may only target a single receptor subtype .
Properties
Molecular Formula |
C9H11N2Na4O14P3S |
|---|---|
Molecular Weight |
588.14 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6?,7+,8-;;;;/m1..../s1 |
InChI Key |
QCBCNKBBEOQRRB-HRHJKWFCSA-J |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


